4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(2-dimethylaminoethyl)-2-phenyl-, hydrochloride

Catalog No.
S15959818
CAS No.
57462-70-1
M.F
C18H20Cl2N2O2
M. Wt
367.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(2...

CAS Number

57462-70-1

Product Name

4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(2-dimethylaminoethyl)-2-phenyl-, hydrochloride

IUPAC Name

2-(6-chloro-3-oxo-2-phenyl-1,4-benzoxazin-4-yl)ethyl-dimethylazanium;chloride

Molecular Formula

C18H20Cl2N2O2

Molecular Weight

367.3 g/mol

InChI

InChI=1S/C18H19ClN2O2.ClH/c1-20(2)10-11-21-15-12-14(19)8-9-16(15)23-17(18(21)22)13-6-4-3-5-7-13;/h3-9,12,17H,10-11H2,1-2H3;1H

InChI Key

NMQCHRIESWXCLN-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCN1C2=C(C=CC(=C2)Cl)OC(C1=O)C3=CC=CC=C3.[Cl-]

4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(2-dimethylaminoethyl)-2-phenyl-, hydrochloride is a synthetic organic compound belonging to the benzoxazine family. It features a complex structure characterized by a benzoxazinone core with a chloro substituent and a dimethylaminopropyl side chain. The molecular formula is C16H21ClN2O2 with a molecular weight of approximately 320.2 g/mol. This compound is notable for its diverse biological activities and potential applications in medicinal chemistry, particularly due to its unique structural features that may enhance its pharmacological properties.

The chemical behavior of 4H-1,4-Benzoxazin-3-one derivatives can be characterized by several types of reactions:

  • Oxidation: This reaction can introduce oxygen-containing functional groups, often using oxidizing agents like potassium permanganate.
  • Reduction: Reduction processes can convert the compound to amines or other reduced forms, typically employing reducing agents such as lithium aluminum hydride.
  • Substitution: Nucleophilic or electrophilic substitution reactions allow for the introduction of different functional groups into the compound.

These reactions are influenced by specific conditions and reagents used during the synthesis process.

Research indicates that 4H-1,4-Benzoxazin-3-one derivatives exhibit significant biological activities. These include:

  • Antifungal Properties: Certain derivatives have shown efficacy against various fungal strains.
  • Herbicidal Activity: The compound has been reported to possess herbicidal properties, making it valuable in agricultural applications.
  • Antitumor Activity: Some studies suggest potential antitumor effects, warranting further investigation in cancer research .

The unique combination of structural elements in this compound may confer distinct biological properties compared to other benzoxazine derivatives.

The synthesis of 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(2-dimethylaminoethyl)-2-phenyl-, hydrochloride typically involves cyclization reactions of substituted anilines with chloroacetyl chloride under basic conditions. Key steps include:

  • Starting Materials: Appropriate substituted anilines and chloroacetyl chloride are combined.
  • Cyclization Reaction: The reaction is conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
  • Purification: The final product is purified through recrystallization or chromatographic techniques to ensure high purity and yield.

Industrial production may involve optimizing these synthetic routes for large-scale applications.

Due to its unique structural characteristics, 4H-1,4-Benzoxazin-3-one derivatives are explored for various applications:

  • Medicinal Chemistry: Its potential therapeutic applications make it a candidate for drug development targeting antifungal and anticancer activities.
  • Agricultural Chemistry: The herbicidal properties suggest utility in crop protection formulations.
  • Material Science: The stability and reactivity of the benzoxazine core could be harnessed in the development of advanced materials.

Interaction studies involving 4H-1,4-Benzoxazin-3-one derivatives have revealed important insights into their pharmacological profiles. These studies often focus on:

  • Binding Affinity: Evaluating how well the compound binds to specific biological targets.
  • Mechanism of Action: Understanding how the compound exerts its biological effects at the molecular level.
  • Synergistic Effects: Investigating potential synergistic interactions with other compounds that could enhance therapeutic efficacy .

These studies are crucial for elucidating the full potential of this compound in therapeutic contexts.

Several related compounds share structural similarities with 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(2-dimethylaminoethyl)-2-phenyl-, hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4H-1,4-Benzoxazin-3-oneC8H6ClNO2Parent compound without substituents
6-Chloro-4H-1,4-Benzoxazin-3-oneC8H6ClNO2Contains only the chloro substituent
4-(Dimethylamino)propyl-4H-1,4-Benzoxazin-3-oneC14H20ClN2O2Features the dimethylaminopropyl side chain but lacks the chloro group

The uniqueness of 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(2-dimethylaminoethyl)-2-phenyl-, hydrochloride lies in its specific combination of chlorine and dimethylaminopropyl groups attached to the benzoxazine core. This configuration may impart distinct pharmacological properties compared to its analogs, making it a valuable candidate for further research and potential therapeutic applications.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

366.0901833 g/mol

Monoisotopic Mass

366.0901833 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-15-2024

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